Diltiazem is a benzothiazepine derivative with antihypertensive and vasodilating properties. Approved in 1982 by the FDA, it is a member of the non-dihydropyridine calcium channel blockers drug class. It works through various mechanisms of action, but it primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. Compared to dihydropyridine drugs, such as [nifedipine], that preferentially act on vascular smooth muscle and [verapamil] that directly acts on the heart muscle, diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle. Being a potent vasodilator, diltiazem is used clinically as an antihypertensive, anti-arrhythmic, and as an anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter. Apart from its main FDA-approved indications, diltiazem has also been used for numerous off-label indications, such as anal fissures (in topical formulations), migraine prophylaxis, pulmonary hypertension, and rest-related cramps in the lower extremities. Typically available in extended-release oral and intravenous formulations, diltiazem is marketed under various brand names with Cardizem and Tiazac being the most common ones.
Diltiazem is a Calcium Channel Blocker. The mechanism of action of diltiazem is as a Calcium Channel Antagonist, and Cytochrome P450 3A4 Inhibitor.
Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.
Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.
Diltiazem is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, diltiazem, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.
See also: Diltiazem Hydrochloride (has salt form); Diltiazem Malate (has salt form).
Diltiazem
CAS No.: 42399-41-7
VCID: VC0526161
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Diltiazem is a nondihydropyridine calcium channel blocker, primarily used in the management of cardiovascular conditions such as hypertension, angina, and certain heart arrhythmias. It is marketed under various brand names, including Cardizem and Tiazac. Diltiazem was approved by the FDA in 1982 and is available in both oral and intravenous formulations . Mechanism of ActionDiltiazem works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This action results in vasodilation, reducing blood pressure and myocardial oxygen demand. It also exhibits negative inotropic, chronotropic, and dromotropic effects, which contribute to its therapeutic benefits in managing angina and arrhythmias . Clinical UsesDiltiazem is used for several clinical purposes:
Pharmacokinetics and BioavailabilityDiltiazem is available in extended-release formulations to enhance bioavailability and maintain therapeutic levels over a longer period. The bioavailability of diltiazem varies depending on the formulation, with extended-release capsules providing sustained drug levels . Side Effects and SafetyCommon side effects of diltiazem include swelling, dizziness, headaches, and low blood pressure. More severe side effects can include an overly slow heart rate, heart failure, liver problems, and allergic reactions. Its use is not recommended during pregnancy, and safety during breastfeeding is unclear . Research FindingsSeveral studies have demonstrated the efficacy of diltiazem in cardiovascular disease management:
Comparative Bioavailability DataThe following table summarizes comparative bioavailability data for diltiazem extended-release formulations:
This data indicates that the test formulation had higher bioavailability compared to the reference formulation . |
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CAS No. | 42399-41-7 | |||||||||
Product Name | Diltiazem | |||||||||
Molecular Formula | C22H26N2O4S | |||||||||
Molecular Weight | 414.5 g/mol | |||||||||
IUPAC Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |||||||||
Standard InChI | InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |||||||||
Standard InChIKey | HSUGRBWQSSZJOP-RTWAWAEBSA-N | |||||||||
Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |||||||||
SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |||||||||
Canonical SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |||||||||
Appearance | Solid powder | |||||||||
Boiling Point | Decomposes | |||||||||
Colorform | White crystalline powder | |||||||||
Melting Point | 187-188 212 °C (decomposes) 231 °C |
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Physical Description | Solid | |||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||
Shelf Life | Intact vials should be stored under refrigeration and protected from freezing. Diltiazem HCl may be stored for up to one month at room temp but should then be destroyed. /Diltiazem HCl/ The photostability of diltiazem was studied in aq solns at different pH values. Firstly, the hydrolysis of the drug to desacetyldiltiazem in alkaline medium was evaluated and then the drug photodegradation under exposure to UVA-UVB radiation (solar simulator) was monitored by HPLC methods. The main photoproduct was isolated and characterized as diltiazem-S-oxide on the basis of the NMR and mass spectra. The HPLC method was also applied to the selective analysis of diltiazem in commercial formulations. Tests on mutagenicity and photomutagenicity of the drug were also carried out using Salmonella typhimurium TA 102 strain. In this testing the drug neither was mutagenic nor toxic. |
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Solubility | Soluble in methanol or chloroform In water, 465 mg/l @ 25 °C 1.68e-02 g/L |
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Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||
Synonyms | Aldizem Cardil Cardizem CRD 401 CRD-401 CRD401 Dilacor Dilacor XR Dilren Diltiazem Diltiazem Hydrochloride Diltiazem Malate Dilzem Tiazac |
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Reference | 1: Wang L, Cheng Z, Gu Y, Peng D. Short-Term Effects of Verapamil and Diltiazem 2: Sajid MS, Whitehouse PA, Sains P, Baig MK. Systematic review of the use of 3: Kubo Y, Fukumoto D, Ishigami T, Hida Y, Arase S. Diltiazem-associated 4: Budriesi R, Ioan P, Carosati E, Cruciani G, Zhorov BS, Chiarini A. Ligands of 5: Fernández-Ruiz M, López-Medrano F, García-Ruiz F, Rodríguez-Peralto JL. 6: Ezeugo U, Glasser SP. Clinical benefits versus shortcomings of diltiazem 7: Sajid MS, Rimple J, Cheek E, Baig MK. The efficacy of diltiazem and 8: Claas SA, Glasser SP. Long-acting diltiazem HCl for the chronotherapeutic 9: Fedele F, Cacciotti L, Di Donato D, Addonisio L, Musarò S, Lavalle C. 10: Soares KV, McGrath JJ. Diltiazem, nifedipine, nimodipine or verapamil for 11: Pool PE. Anomalies in the dosing of diltiazem. Clin Cardiol. 2000 12: O'Connor SE, Grosset A, Janiak P. The pharmacological basis and 13: Iagenskiĭ VA, Grosu AA. [Verapamil and diltiazem in the treatment of atrial 14: Odeh M. Exfoliative dermatitis associated with diltiazem. J Toxicol Clin 15: Kjeldsen SE, Syvertsen JO, Hedner T. Cardiac conduction with diltiazem and 16: Dagenais F, Hollmann C, Buluran J, Cartier R. Clentiazem and diltiazem 17: Traverse JH, Swenson LJ, McBride JW. Acute hepatic injury after treatment 18: Markham A, Brogden RN. Diltiazem. A review of its pharmacology and 19: Roper TA, Sykes R, Gray C. Fatal diltiazem overdose: report of four cases and 20: Beleslin DB, Prostran MS, Jovanović-Mićić D. [Pharmacology--new therapy. | |||||||||
PubChem Compound | 39186 | |||||||||
Last Modified | Aug 15 2023 |
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